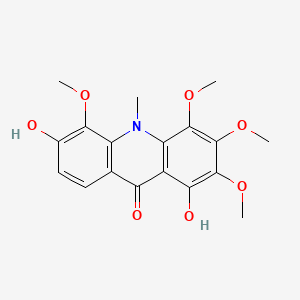
Glyfoline
Vue d'ensemble
Description
Glyfoline is an antineoplastic 9-acridone alkaloid isolated from Glycosmis citrifolia . It has been found to exhibit potent antitumor activity in mice bearing murine and human solid tumors .
Synthesis Analysis
The synthesis of Glyfoline involves the condensation of 4-benzyloxy-3-methoxyanthranilic acid with 5-iodo-1,2,3,4-tetramethoxybenzene, which results in 6-benzyloxy-1,2,3,4,5-pentamethoxy-9-acridone. This compound is then converted into Glyfoline via N-methylation, selective de-O-methylation, and debenzylation .Molecular Structure Analysis
The Glyfoline molecule contains a total of 45 atoms. There are 19 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 7 Oxygen atoms .Applications De Recherche Scientifique
1. Glyfoline in Cancer Cell Studies
Glyfoline has been identified as an antineoplastic agent with significant efficacy against various murine and human solid tumors. Research has focused on its mechanism of action, particularly its interaction with cancer cells. For instance, Su et al. (2000) synthesized a biotinylated form of glyfoline (B-Gly) to visualize its binding sites in nasopharyngeal carcinoma (NPC) cells. The study revealed glyfoline's binding to the inner membrane of mitochondria, suggesting a targeted mechanism of action against cancer cells (Su, Lin, Chen, & Huang, 2000). Additionally, Wu et al. (2009) found that glyfoline induced mitotic catastrophe and apoptosis in cancer cells, which points to its potential as a therapeutic agent in oncology (Wu, Yen, Ho, Su, & Yih, 2009).
2. Glyfoline's Effects on Mitotic Spindles
Further investigation into glyfoline's effects on cancer cells revealed its action on mitotic spindles. Wu et al. (2007) observed that glyfoline altered the function of mitotic spindles, leading to cell cycle arrest at mitosis and subsequent apoptosis in cancer cells. This finding enhances our understanding of glyfoline’s cytotoxic effects and provides insights into its potential application in cancer therapy (Wu, Yen, Su, & Yih, 2007).
3. Glyfoline and Cytochrome C Release
Su et al. (2005) studied glyfoline's mechanism of action in nasopharyngeal carcinoma, focusing on the release of cytochrome c from mitochondria into the cytosol. This process induces apoptotic changes and arrests cell cycle progression, highlighting glyfoline's selective affinity for tumor cells over normal cells (Su, Huang, Wang, Wu, & Lin, 2005).
Mécanisme D'action
Glyfoline inhibits cell growth in vitro and induces a dramatic accumulation of mitotic cells in a variety of human cancer cell lines. It induces spindle abnormalities, chromosome mis-segregation, and asymmetric cell division. After cells are arrested at mitosis by Glyfoline, caspase-9 activation and PARP cleavage are considerably induced, and annexin V-positive cells are significantly increased. These results suggest that Glyfoline may alter the function of mitotic spindles, arrest the cell cycle at mitosis, and subsequently induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSANOPPEBGTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231706 | |
| Record name | Glyfoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyfoline | |
CAS RN |
82354-35-6 | |
| Record name | Glyfoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyfoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)
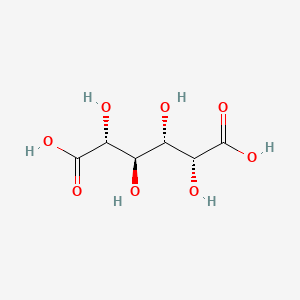
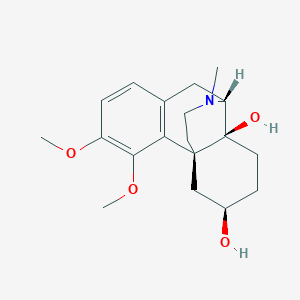
![N-[(3S,6S,9S,15S,18R,24S)-3-(3-Amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1232976.png)
![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)
![(1R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1232979.png)
![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)

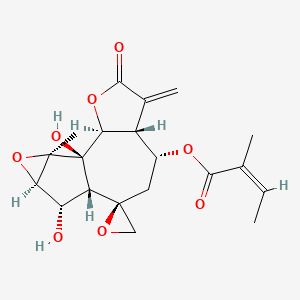
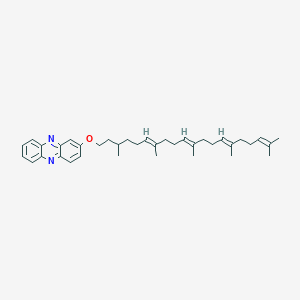
![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)
![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)
